molecular formula C21H20FN3O3 B2734356 (3-Fluoro-4-methoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 1904208-12-3

(3-Fluoro-4-methoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No. B2734356
CAS RN: 1904208-12-3
M. Wt: 381.407
InChI Key: JSJPAFIVECACKE-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-4-methoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-methoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Crystal Packing

The study by Sharma et al. (2019) explores the role of non-covalent interactions, specifically lone pair (lp)-π interactions and halogen bonding, in the crystal packing of 1,2,4-oxadiazole derivatives. This research provides insights into how these interactions stabilize molecular conformations and contribute to the overall stabilization of the crystal lattice, which is fundamental in the design and development of new materials with tailored properties (Sharma et al., 2019).

Synthesis and Potential Therapeutic Applications

Zhou et al. (2009) developed an efficient synthesis method for a BACE1 inhibitor, showing potential for the treatment of Alzheimer's Disease. This work highlights the importance of innovative synthetic approaches in creating potent therapeutic agents for neurodegenerative diseases (Zhou et al., 2009).

Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrating its inhibitory effects on the proliferation of various cancer cell lines. This type of research is crucial for the discovery of new anticancer compounds (Tang & Fu, 2018).

Fluorophore Development for Biomedical Analysis

Hirano et al. (2004) introduced a novel fluorophore, 6-Methoxy-4-quinolone, which exhibits strong fluorescence across a wide pH range in aqueous media. Its stability and fluorescence characteristics make it a valuable tool for biomedical analysis (Hirano et al., 2004).

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-13-23-20(28-24-13)17-12-25(11-16(17)14-6-4-3-5-7-14)21(26)15-8-9-19(27-2)18(22)10-15/h3-10,16-17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJPAFIVECACKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

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